molecular formula C9H11N3 B13291564 Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine

Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine

Cat. No.: B13291564
M. Wt: 161.20 g/mol
InChI Key: YSQRJGMRVOHQLL-UHFFFAOYSA-N
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Description

Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst and under specific temperature and pressure conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Biological Activity

Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine, a compound belonging to the pyrrolo-pyridine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring fused to a pyridine structure. This unique configuration contributes to its diverse biological activities. The compound's molecular formula is C10H12N2C_{10}H_{12}N_2 with a CAS number of 1505076-22-1.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have documented the ability of pyrrolo[2,3-c]pyridine derivatives to inhibit cancer cell proliferation. For instance, compounds have shown potent antiproliferative effects against acute myeloid leukemia (AML) cell lines and small cell lung cancer (SCLC) models, with some achieving nanomolar IC50 values in enzymatic assays .
  • Kinase Inhibition : this compound has been explored as an inhibitor of specific kinases such as SGK-1. Inhibition of these kinases may provide therapeutic benefits in conditions mediated by their activity .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:

  • Substituents on the Pyridine Ring : Variations in substituents can significantly alter the compound's potency and selectivity for different biological targets. For example, the introduction of halogens or alkyl groups can enhance anticancer activity .
  • Pyrrole Modifications : Changes to the pyrrole moiety also affect the compound's interaction with biological targets and its pharmacokinetic properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound and related compounds:

  • Antitumor Efficacy in Animal Models : In vivo studies have demonstrated that certain derivatives significantly suppress tumor growth in xenograft models of AML. The most effective compounds showed favorable pharmacokinetic profiles and low toxicity .
  • LSD1 Inhibition : A series of 1H-pyrrolo[2,3-c]pyridin derivatives were evaluated for their ability to inhibit lysine-specific demethylase 1 (LSD1), showing promising results in terms of selective inhibition and potential for treating malignancies associated with LSD1 dysregulation .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-10-4-7-5-12-9-6-11-3-2-8(7)9/h2-3,5-6,10,12H,4H2,1H3

InChI Key

YSQRJGMRVOHQLL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CNC2=C1C=CN=C2

Origin of Product

United States

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